Elevated Lipophilicity: Quantified XLogP3 Advantage Over the -OCF₃ Analog
N-methyl-4-(trifluoromethylthio)-aniline exhibits a substantially higher computed partition coefficient (XLogP3-AA = 3.6) compared to its direct -OCF₃ analog, N-methyl-4-(trifluoromethoxy)aniline (XLogP3-AA = 3.1) [1]. This difference of Δ = +0.5 logP units corresponds to an approximately 3.2-fold increase in predicted lipophilicity, which is a direct consequence of the -SCF₃ group's superior Hansch-Leo hydrophobicity parameter (π = 1.44) relative to the -OCF₃ group (π ≈ 1.04) [2].
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 |
| Comparator Or Baseline | N-methyl-4-(trifluoromethoxy)aniline: XLogP3-AA = 3.1 |
| Quantified Difference | Δ = +0.5 logP units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity directly correlates with enhanced passive membrane permeability, a critical determinant of oral bioavailability and cellular uptake in drug discovery programs.
- [1] PubChem. Compound Summary for CID 23544380: N-methyl-4-(trifluoromethylthio)-aniline; and Compound Summary for CID 737351: n-Methyl-4-(trifluoromethoxy)aniline. U.S. National Library of Medicine, 2026. View Source
- [2] IRIS Biotech. 'PotM: SCF3 in One.' IRIS Biotech Blog, 23 Jan 2024. View Source
